D,L-Buthionine

Overview

Description

D,L-Buthionine is a synthetic amino acid derivative known for its role in inhibiting the synthesis of glutathione, a critical antioxidant in cellular processes

Mechanism of Action

Target of Action

D,L-Buthionine primarily targets the enzyme γ-glutamylcysteine synthetase . This enzyme plays a crucial role in the synthesis of glutathione (GSH), a vital antioxidant in cells that protects them from damage by reactive oxygen species .

Mode of Action

this compound acts as an inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, this compound effectively reduces the production of GSH within cells . This action results in an increase in oxidative stress within the cell, as the reduced levels of GSH diminish the cell’s ability to neutralize harmful reactive oxygen species .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutathione pathway . By inhibiting γ-glutamylcysteine synthetase, this compound disrupts the synthesis of GSH, leading to a decrease in cellular GSH levels . This disruption can lead to an increase in oxidative stress within the cell, potentially leading to DNA damage and other downstream effects .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a synthetic compound

Result of Action

The primary molecular effect of this compound’s action is the reduction of cellular GSH levels . This reduction can lead to an increase in oxidative stress within the cell, potentially causing DNA damage . On a cellular level, this compound’s action can lead to changes in cell viability and oxidative damage . In some cases, this can trigger processes of apoptosis, or programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes, can enhance the effect of this compound on tumor cell viability and oxidative damage . Additionally, the specific cellular environment, such as the presence or absence of certain enzymes or other molecules, can also impact the action of this compound .

Biochemical Analysis

Biochemical Properties

D,L-Buthionine is known to interact with glutathione, a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea . It acts as an inhibitor of γ-glutamylcysteine synthase, the first enzyme of glutathione biosynthesis . This interaction affects the intracellular content of reduced (GSH) and oxidized (GSSG) glutathione .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering the glutathione redox status, which is essential for maintaining the embryogenic activity of cultured plant cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with glutathione. By inhibiting γ-glutamylcysteine synthase, it affects the synthesis of glutathione, leading to changes in the intracellular levels of GSH and GSSG . This can result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a study involving Tatar buckwheat calli, the decrease in the GSH content in the morphogenic callus was temporary (on day 6–8 of passage), whereas that in the nonmorphogenic callus decreased within a day and remained lower than in the control throughout the entire passage .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, hepatic GSH was depleted by intraperitoneal administration of this compound (4 mmol kg −1), twice a day, for 30 days to rats .

Metabolic Pathways

This compound is involved in the glutathione biosynthesis pathway, where it inhibits the enzyme γ-glutamylcysteine synthase . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

Its effects on glutathione levels suggest that it may interact with transporters or binding proteins involved in glutathione metabolism .

Subcellular Localization

Given its role in glutathione biosynthesis, it is likely to be found in the cytosol where this process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: D,L-Buthionine can be synthesized through various methods. One common approach involves the reaction of butylamine with a suitable sulfoximine precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to maintain consistent quality and to minimize impurities. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: D,L-Buthionine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of sulfides.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, usually under anhydrous conditions.

Substitution: Common reagents include halogens and alkylating agents, often under neutral or slightly basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

D,L-Buthionine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoximine chemistry.

Biology: Employed in studies of cellular oxidative stress and glutathione metabolism.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents by depleting cellular glutathione levels.

Industry: Utilized in the development of novel pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

L-Buthionine Sulfoximine: A closely related compound with similar inhibitory effects on glutathione synthesis.

S-Methyl-L-Cysteine Sulfoxide: Another sulfoximine derivative with distinct biological activities.

L-Methionine Sulfoximine: Known for its role in inhibiting glutamine synthetase.

Uniqueness: D,L-Buthionine is unique in its dual enantiomeric form, which allows it to interact with a broader range of biological targets compared to its single-enantiomer counterparts. This property enhances its versatility and effectiveness in various scientific and medical applications.

Properties

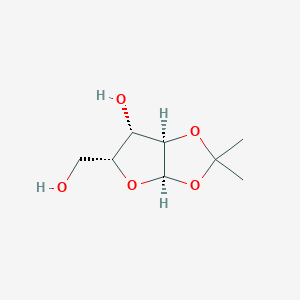

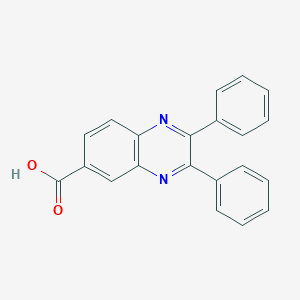

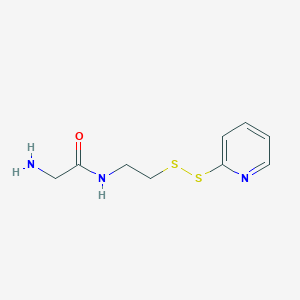

IUPAC Name |

2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955062 | |

| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-14-7 | |

| Record name | Buthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.